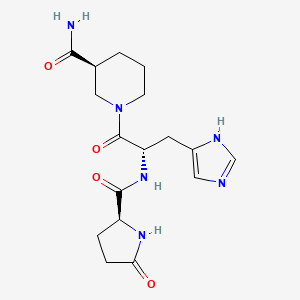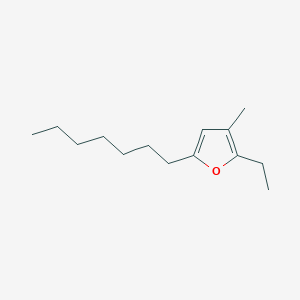
2-Ethyl-5-heptyl-3-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-heptyl-3-methylfuran is a chemical compound belonging to the class of furans. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes ethyl, heptyl, and methyl substituents on the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of polysubstituted furans, including 2-Ethyl-5-heptyl-3-methylfuran, can be achieved through various methods. One common approach involves the use of sulfur ylides and alkyl acetylenic carboxylates. The reaction typically proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-heptyl-3-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-heptyl-3-methylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which 2-Ethyl-5-heptyl-3-methylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as its role in metabolic studies or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5-methylfuran: A similar compound with a shorter alkyl chain, used as a flavoring agent and in chemical synthesis.
2-Acetyl-5-methylfuran: Known for its applications in spectroscopy and as a flavor compound.
Uniqueness
2-Ethyl-5-heptyl-3-methylfuran is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other furan derivatives.
Eigenschaften
CAS-Nummer |
89932-20-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2-ethyl-5-heptyl-3-methylfuran |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-9-10-13-11-12(3)14(5-2)15-13/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
QUGJEHCICCBHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C(O1)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


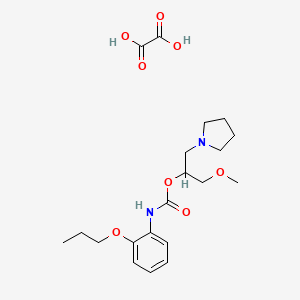
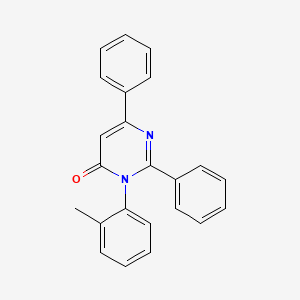

![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
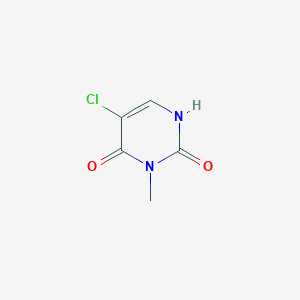


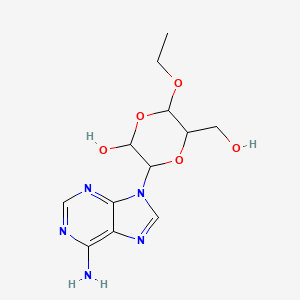

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
